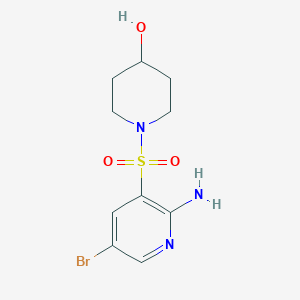![molecular formula C14H14N4O B13984945 3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile CAS No. 847901-92-2](/img/structure/B13984945.png)
3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile is a complex organic compound that belongs to the class of isonicotinonitriles This compound is characterized by the presence of an ethoxy group, a methylpyridinyl group, and an amino group attached to an isonicotinonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of the 6-methylpyridin-2-yl intermediate. This can be achieved through a series of reactions starting from commercially available pyridine derivatives.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an appropriate ethylating agent is used under basic conditions.
Coupling with Isonicotinonitrile: The final step involves the coupling of the ethoxy-methylpyridinyl intermediate with isonicotinonitrile. This can be achieved through a nucleophilic substitution reaction, often facilitated by a suitable catalyst and under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted isonicotinonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethoxy-6-methylpyridin-2-ylmethanol
- 2-(6-Methylpyridin-2-yl)isonicotinonitrile
Uniqueness
3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile is unique due to the presence of both an ethoxy group and an amino group attached to the isonicotinonitrile core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
847901-92-2 |
|---|---|
Molekularformel |
C14H14N4O |
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
3-ethoxy-2-[(6-methylpyridin-2-yl)amino]pyridine-4-carbonitrile |
InChI |
InChI=1S/C14H14N4O/c1-3-19-13-11(9-15)7-8-16-14(13)18-12-6-4-5-10(2)17-12/h4-8H,3H2,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
DDVQWFSDTHBCOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CN=C1NC2=CC=CC(=N2)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)








